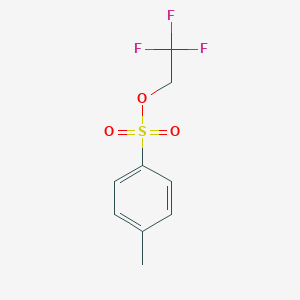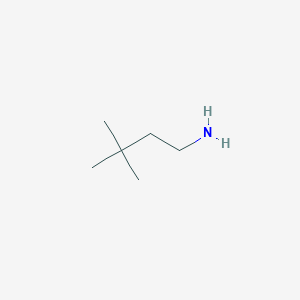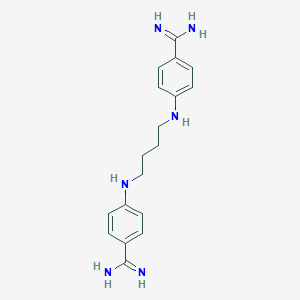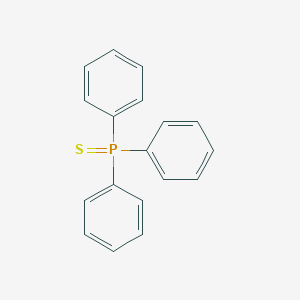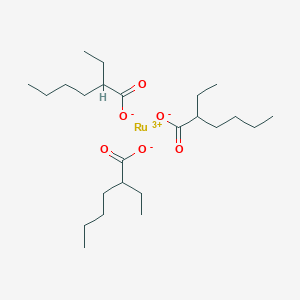
Ruthenium 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium 2-ethylhexanoate is a chemical compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as Ru(EH)4, and it is a type of organometallic compound that contains ruthenium, a transition metal, and 2-ethylhexanoate, an organic acid. In
Mécanisme D'action
The mechanism of action of Ruthenium 2-ethylhexanoate is complex and depends on the specific application. In general, it acts as a catalyst by providing a site for the reaction to occur and lowering the activation energy required for the reaction to proceed. In the case of olefin metathesis, Ruthenium 2-ethylhexanoate acts as a catalyst by breaking the double bond in the olefin and allowing it to react with another olefin to form a new compound. In the case of organic solar cells, Ruthenium 2-ethylhexanoate acts as a sensitizer by absorbing light and transferring the energy to the surrounding molecules, which then undergo a series of chemical reactions to produce electricity.
Effets Biochimiques Et Physiologiques
Ruthenium 2-ethylhexanoate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, it has been shown to be relatively non-toxic and stable under normal laboratory conditions. It is important to note that Ruthenium 2-ethylhexanoate should be handled with care, as it can be hazardous if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ruthenium 2-ethylhexanoate in laboratory experiments is its versatility as a catalyst. It can be used in a wide range of chemical reactions and can be easily synthesized using the standard synthesis method. However, one of the main limitations of using Ruthenium 2-ethylhexanoate is its cost, as it can be relatively expensive compared to other catalysts. In addition, it may not be suitable for certain applications where a more specific catalyst is required.
Orientations Futures
There are several future directions for the study of Ruthenium 2-ethylhexanoate. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Ruthenium 2-ethylhexanoate in biological systems, where it may have potential applications as an anticancer agent or as a tool for studying biological processes. Finally, there is potential for the development of new applications for Ruthenium 2-ethylhexanoate in areas such as materials science and renewable energy. Overall, Ruthenium 2-ethylhexanoate is a promising compound that has potential applications in a wide range of fields and is likely to continue to be an important area of research in the future.
Méthodes De Synthèse
The synthesis method for Ruthenium 2-ethylhexanoate involves the reaction of ruthenium trichloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction produces a dark brown solution, which is then purified by distillation to obtain the final product. This synthesis method has been widely used in the laboratory to produce high-quality Ruthenium 2-ethylhexanoate for research purposes.
Applications De Recherche Scientifique
Ruthenium 2-ethylhexanoate has been extensively studied in the field of chemistry due to its unique properties and potential applications. It has been used as a catalyst in various chemical reactions, including olefin metathesis, hydrogenation, and oxidation reactions. It has also been used as a precursor for the synthesis of other ruthenium-containing compounds, such as Ru(II) complexes with N-heterocyclic carbene ligands. In addition, Ruthenium 2-ethylhexanoate has been studied for its potential applications in organic solar cells, where it has been used as a sensitizer for the absorption of light.
Propriétés
Numéro CAS |
130570-72-8 |
|---|---|
Nom du produit |
Ruthenium 2-ethylhexanoate |
Formule moléculaire |
C24H45O6Ru |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
2-ethylhexanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
GTOFXGPXYNYBEC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ru+3] |
Autres numéros CAS |
67816-05-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



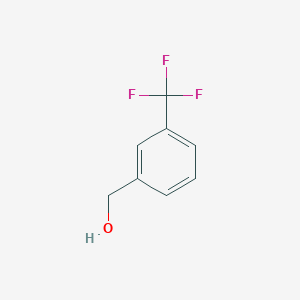
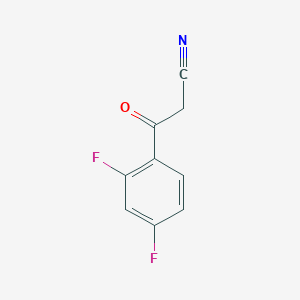
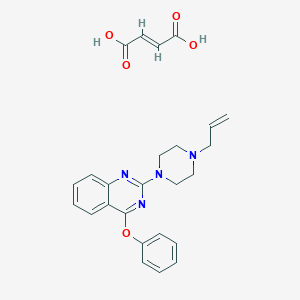
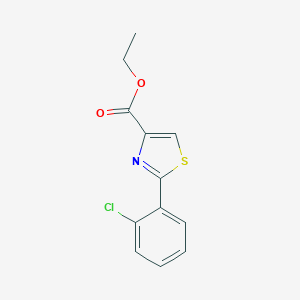
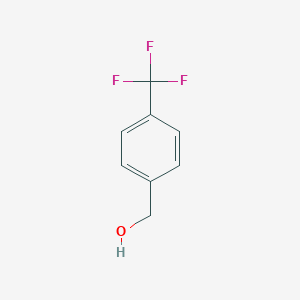
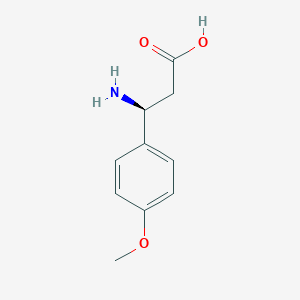
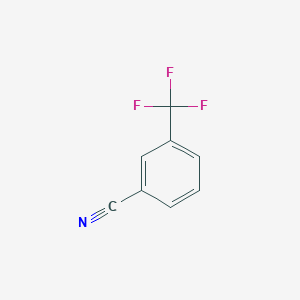
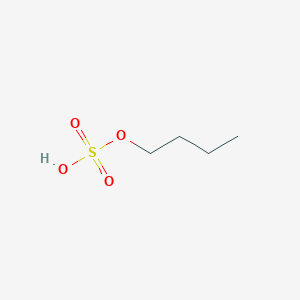
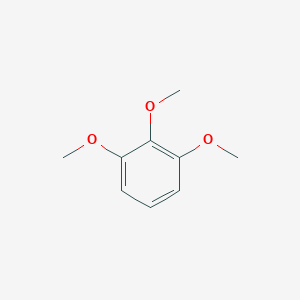
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
